3-Hydroxybicyclo[2.2.1]heptan-2-one
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Overview
Description
3-Hydroxybicyclo[221]heptan-2-one is a bicyclic organic compound with a unique structure that includes a hydroxyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction involves the following steps:
- Preparation of oxodiperoxymolybdenum (aqua) (hexamethylphosphoric triamide) by reacting molybdenum oxide with hydrogen peroxide.
- Hydroxylation of camphor using lithium diisopropylamide (LDA) to form 1,7,7-trimethyl-3-hydroxybicyclo[2.2.1]heptan-2-one .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
- Oxidation of the hydroxyl group can yield 3-oxobicyclo[2.2.1]heptan-2-one.
- Reduction of the ketone group can produce 3-hydroxybicyclo[2.2.1]heptane .
Scientific Research Applications
3-Hydroxybicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Hydroxybicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, known for its use in medicinal and aromatic applications.
3,3-Dimethylbicyclo[2.2.1]heptan-2-one:
7-Oxabicyclo[2.2.1]heptane: A related compound with applications in synthetic chemistry.
Uniqueness: 3-Hydroxybicyclo[2.2.1]heptan-2-one is unique due to its specific functional groups, which provide distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-hydroxybicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-4-1-2-5(3-4)7(6)9/h4-6,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQWPNKPOSHHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508398 |
Source
|
Record name | 3-Hydroxybicyclo[2.2.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89898-01-1 |
Source
|
Record name | 3-Hydroxybicyclo[2.2.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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